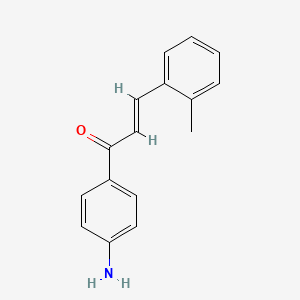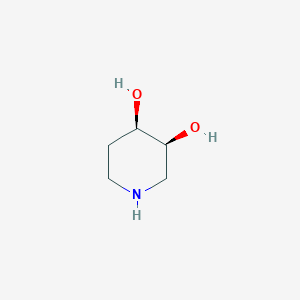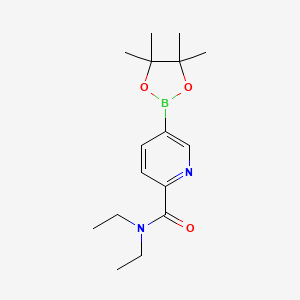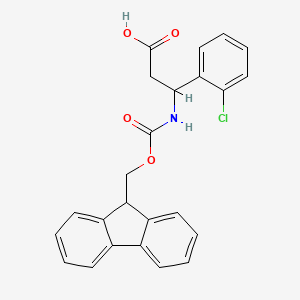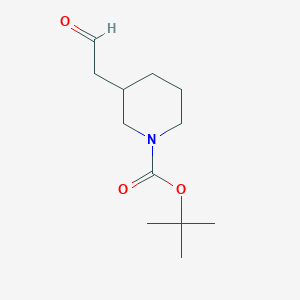
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 372159-76-7 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 3- (2-oxoethyl)-1-piperidinecarboxylate . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate” is a liquid . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Scientific Field: Organic Chemistry and Biochemistry .
- Application Summary: This compound is used as a building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Methods of Application: The compound is synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of the synthesized compounds were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes: The antibacterial and antifungal activities of the synthesized compounds have been studied against several microorganisms, and were found to be moderately active .
Reactant for Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
Reactant for Synthesis of Pim-1 Inhibitors
- Scientific Field: Medicinal Chemistry .
- Application Summary: This compound is used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a protein kinase involved in cell survival and proliferation, and its inhibitors are being studied for potential use in cancer therapy .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
Reactant for Synthesis of Selective GPR119 Agonists
- Scientific Field: Medicinal Chemistry .
- Application Summary: This compound is used as a reactant for the synthesis of selective GPR119 agonists for type II diabetes . GPR119 is a receptor that is expressed in pancreatic and intestinal cells, and its activation can stimulate insulin secretion .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
α-Arylation of Aldehydes
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is used as a reactant for α-arylation of aldehydes . Arylation is a chemical process that introduces an aryl group into a molecule .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
Enantioselective α-Benzylation of Aldehydes
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is used as a reactant for enantioselective α-benzylation of aldehydes via photoredox organocatalysis . This process is used to introduce a benzyl group into a molecule in a way that controls the spatial arrangement of atoms .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not detailed in the source .
Safety And Hazards
The safety information for “tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGGOSCHPGERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623990 | |
| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
372159-76-7 | |
| Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

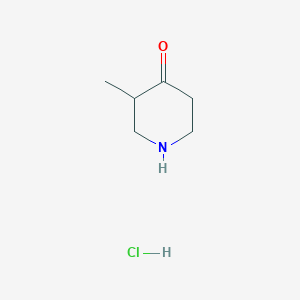
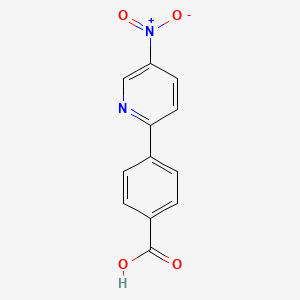
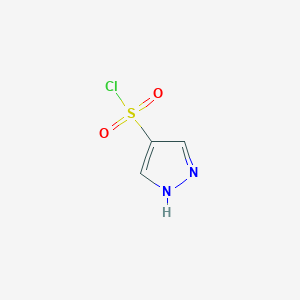
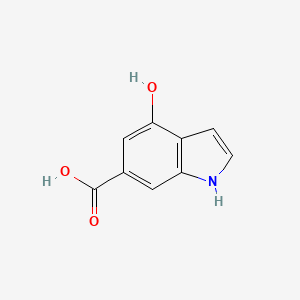
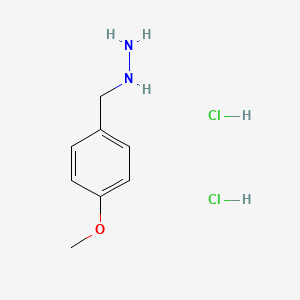
![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
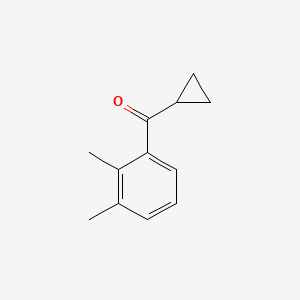
![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)
![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)

